N-Methyl-bis-heptafluorobutyramide

Catalog No.
S603560
CAS No.
73980-71-9
M.F
C9H3F14NO2
M. Wt
423.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-bis-heptafluorobutyramide

Eliminate acidic byproduct damage in derivatization. MBHFBA reacts under neutral conditions, preserving thermally labile analytes and extending column life.

  • Produces benign N-methylheptafluorobutyramide byproduct.
  • Heptafluorobutyryl groups shift target ions to high m/z, enabling low-ppb detection by ECD/NICI.
  • Validated for forensic amine and clinical neurotransmitter analyses.

CAS Number

73980-71-9

Product Name

N-Methyl-bis-heptafluorobutyramide

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide

Molecular Formula

C9H3F14NO2

Molecular Weight

423.1 g/mol

InChI

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3

InChI Key

BCQYNSPESDDJBZ-UHFFFAOYSA-N

SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Synonyms

MBHFBA, N-methyl-bis(heptafluorobutyramide), N-methyl-bis-heptafluorobutyramide

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound N-Methyl-bis-heptafluorobutyramide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 10 g

N-Methyl-bis-heptafluorobutyramide (MBHFBA, CAS 73980-71-9) is a specialized, highly fluorinated bis-amide acylation reagent primarily procured for the gas chromatography-mass spectrometry (GC-MS) analysis of polar, thermally labile compounds such as biogenic amines, thiols, and carbohydrates. By replacing active hydrogens with bulky heptafluorobutyryl (HFB) groups, MBHFBA significantly enhances analyte volatility and thermal stability while facilitating high-sensitivity electron capture detection (ECD) and negative ion chemical ionization (NICI). Unlike aggressive anhydride reagents, it operates under mild, neutral conditions, making it an essential precursor for reproducible, trace-level analytical workflows where target preservation and column longevity are critical [1].

Procurement Fit

GC/MS and GC-ECD derivatization reagent
Acylates alcohols, primary/secondary amines, thiols under mild conditions
Forms volatile, thermally stable butyramide derivatives

Substituting MBHFBA with common anhydrides like heptafluorobutyric anhydride (HFBA) or lighter bis-amides like N-methyl-bis(trifluoroacetamide) (MBTFA) routinely compromises analytical integrity and increases operational costs. HFBA generates highly acidic byproducts (heptafluorobutyric acid) during acylation, which aggressively degrade sensitive analytes and shorten GC column lifespans, leading to frequent column replacement and poor reproducibility. Conversely, while MBTFA is mild, it only imparts a trifluoroacetyl group; this lower mass shift often leaves target analyte peaks buried in low-m/z background matrix noise. MBHFBA resolves both issues simultaneously: it reacts quantitatively under neutral conditions—yielding the non-destructive byproduct N-methylheptafluorobutyramide—and provides a massive heptafluorobutyryl mass shift that pushes diagnostic ions into higher, noise-free mass ranges, ensuring robust trace quantification [1].

Substitution Risk

MBHFBA target Heptafluorobutyryl (HFB) group adds 213 g/mol; enhances GC-ECD response and shifts fragmentation patterns
MBTFA analog Trifluoroacetyl (TFA) group adds only 97 g/mol; lower halogen content limits ECD sensitivity

Key mismatch factors

Mass spectral fragmentation may differ; SIM transitions not transferable
Hydrolytic stability reported higher for HFB derivatives; MBTFA derivatives may degrade faster
Retention time and peak separation may shift, requiring method re-validation

Mass Shift for Interference-Free Detection

In trace-level GC-MS workflows, low-mass matrix interference severely limits the limit of detection (LOD). MBHFBA adds a heptafluorobutyryl (HFB) group, increasing the analyte mass by 196 Da per derivatized site, compared to only 96 Da for the trifluoroacetyl group provided by MBTFA. This 100 Da difference per functional group reliably shifts the diagnostic fragments into higher, cleaner m/z regions, drastically improving the signal-to-noise ratio and enabling base peak quantification in selected ion monitoring (SIM) mode[1].

Evidence DimensionMass shift per derivatized active hydrogen
Target Compound Data+196 Da mass shift (MBHFBA)
Comparator Or Baseline+96 Da mass shift (MBTFA)
Quantified Difference100 Da higher mass shift per derivatized site
ConditionsGC-MS Selected Ion Monitoring (SIM) mode

Procuring MBHFBA allows laboratories to quantify trace analytes in complex biological or environmental matrices without investing in expensive high-resolution mass spectrometers.

Method Effectiveness for Catecholamines
Head-to-head
MSTFA/MBHFBA method vs TMS, TFA, other two-step methods
Reported most effective in multi-factor comparison
Peak separation and side-product minimization context

Trace Recovery and Sensitivity for Biogenic Amines

When analyzing highly polar and unstable catecholamines, the choice of acylation reagent directly dictates quantitative recovery. A comparative study of derivatization techniques demonstrated that a dual-derivatization approach using MSTFA followed by MBHFBA yielded superior peak separation and sensitivity compared to MSTFA/MBTFA or direct HFBA acylation. The MBHFBA protocol achieved exceptional linearity (r2 > 0.996) and pushed limits of detection (LOD) down to 0.2–5.0 ppb for catecholamines, with overall recovery yields exceeding 87.5% at 10 ng/g spiking levels [1].

Evidence DimensionLimit of Detection (LOD) and Recovery Yield
Target Compound Data0.2–5.0 ppb LOD; >87.5% recovery (MBHFBA)
Comparator Or BaselineLower sensitivity and higher side-product formation (MSTFA/MBTFA and HFBA)
Quantified DifferenceAttainment of sub-ppb to low-ppb LODs with near-quantitative recovery
ConditionsGC-MS analysis of catecholamines in biological matrices

High and reproducible recovery rates minimize the need for sample re-runs and reduce the required sample volume, directly lowering per-sample analytical costs.

Detection Limits (Catecholamines)
Reported
0.2 – 5.0 ppb
Low-ppb sensitivity for trace bioanalysis
GC/MS-SIM, r² > 0.996

Acidic Byproduct Elimination for Column Protection

Traditional perfluoroacylation using heptafluorobutyric anhydride (HFBA) generates heptafluorobutyric acid as a highly corrosive byproduct, which actively degrades stationary phases in GC columns and catalyzes the breakdown of acid-sensitive analytes. MBHFBA, as a bis-amide, performs the exact same heptafluorobutyrylation but releases N-methylheptafluorobutyramide—a neutral, volatile byproduct. This neutral reaction environment prevents acid-catalyzed side reactions and significantly extends the operational lifespan of expensive capillary GC columns [1].

Evidence DimensionReaction byproduct acidity
Target Compound DataNeutral byproduct (N-methylheptafluorobutyramide)
Comparator Or BaselineHighly acidic byproduct (heptafluorobutyric acid from HFBA)
Quantified DifferenceComplete elimination of strong acid generation during derivatization
ConditionsRoutine GC-MS acylation workflows

Switching to MBHFBA protects capital investments in chromatography consumables by preventing premature column degradation and reducing instrument downtime.

Accuracy & Precision (Urinary Bioamines)
Reported
Accuracy 87.9–111.9%, RSD 1.1–6.9%
Method validation supports quantitative profiling
Human urine matrix, LOQ 0.17–17.84 ng/mL
LOQ for Neurotransmitters (Zebrafish)
Cross-study
LOQ 1.2–2.7 ng/mL
Low-ng/mL quantification in small-organism model
Recovery 92–119%, RSD 2.5–9.3%
Hydrolytic Stability vs. MBTFA
Class-level inference
HFB derivatives reported more stable than TFA derivatives
Supports workflow robustness evaluation
Vendor technical descriptions; no quantitative half-life data
GC-ECD Detectability (Mass Shift)
Class-level inference
HFB adds 213 g/mol TFA adds 97 g/mol
Higher halogen content may increase ECD response
116 g/mol mass difference per substitution

Forensic Sympathomimetic Amine Profiling

MBHFBA is heavily procured by forensic laboratories for the GC-MS confirmation of amphetamines, ephedrines, and other sympathomimetic amines. Because it reacts under mild conditions and provides a massive fluorinated mass shift, it prevents the thermal degradation of precursors (like pseudoephedrine) into methamphetamine inside the hot GC injection port—a critical failure point when using harsher or less stable derivatizing agents [1].

Catecholamine and Neurotransmitter Diagnostics

In clinical metabolomics, quantifying neurotransmitters (e.g., dopamine, serotonin) in urine or brain tissue requires extreme sensitivity. MBHFBA is used in combination with silylating agents to form stable O-TMS/N-HFBA derivatives. This specific dual-derivatization protocol achieves the low-ppb limits of detection required for accurate neural disease diagnostics without generating interfering side products that would otherwise skew clinical results [2].

Environmental Trace Polar Pollutant Monitoring

For environmental testing facilities analyzing trace polar pollutants in complex wastewater or soil matrices, MBHFBA is the preferred acylation reagent. The addition of the heavy heptafluorobutyryl group shifts the target analytes' molecular weights out of the crowded low-mass region dominated by background matrix noise, enabling robust, interference-free quantification via Selected Ion Monitoring (SIM) or Electron Capture Detection (ECD) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Catecholamine/neurotransmitter bioanalysis
Derivatization performance with MSTFA/MBHFBA
Peak separation and side-product minimization
Biogenic amine profiling in urine
Method robustness and reproducibility
Accuracy, precision, and linearity validation
Trace-level GC-ECD of electrophiles
Halogen content per derivatized group
Mass shift and ECD response profile
Streamlined neutral derivatization
Reactivity with amines, alcohols, thiols
Sample preparation simplicity and derivative volatility

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Methyl-bis-heptafluorobutyramide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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